8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Description
8-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 911485-91-1) is a fluorinated benzodioxine derivative with the molecular formula C₉H₇FO₄ and a molecular weight of 198.16 g/mol . Its structure features a 1,4-benzodioxine ring system substituted with a fluorine atom at position 8 and a carboxylic acid group at position 6. This compound serves as a precursor for synthesizing bioactive amides and esters, as demonstrated in the preparation of antibacterial analogs (e.g., compounds 33 and 34 in ) .
Properties
CAS No. |
911485-91-1 |
|---|---|
Molecular Formula |
C9H7FO4 |
Molecular Weight |
198.15 g/mol |
IUPAC Name |
5-fluoro-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid |
InChI |
InChI=1S/C9H7FO4/c10-6-3-5(9(11)12)4-7-8(6)14-2-1-13-7/h3-4H,1-2H2,(H,11,12) |
InChI Key |
SXDITMUSAKFVPU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Methyl 3,4,5-Trihydroxybenzoate Formation
Gallic acid undergoes esterification with methanol under acidic conditions to yield methyl 3,4,5-trihydroxybenzoate. This step achieves 85–90% yield using concentrated H2SO4 as a catalyst.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Methanol, H2SO4 | MeOH | Reflux | 12 h | 89% |
Benzodioxine Ring Formation
The ester reacts with 1,2-dibromoethane in acetone with K2CO3 to form 6,8-disubstituted-1,4-benzodioxane. This step is critical for establishing the oxygen bridge.
Optimized Conditions
| Reagent | Equiv | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1,2-Dibromoethane | 3.0 | Acetone | 60°C | 24 h | 45% |
Regioselective Fluorination
Fluorine is introduced at position 8 via direct electrophilic fluorination or halogen exchange . A practical method involves treating a brominated intermediate with KF in the presence of a crown ether:
Key Data
| Starting Material | Fluorinating Agent | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| 8-Bromo-1,4-benzodioxine-6-carboxylate | KF | 18-Crown-6 | DMF | 62% |
Alternative Route: Fluorinated Diol Cyclization
A divergent approach constructs the benzodioxine ring from a fluorinated diol precursor, ensuring fluorine incorporation during cyclization:
Synthesis of 2-Fluoro-4,5-Dihydroxybenzoic Acid
4,5-Dihydroxybenzoic acid is fluorinated using Selectfluor® under mild conditions:
Reaction Performance
| Fluorinating Agent | Equiv | Solvent | Time | Yield |
|---|---|---|---|---|
| Selectfluor | 1.2 | MeCN | 6 h | 78% |
Cyclization with 1,2-Dibromoethane
The diol reacts with 1,2-dibromoethane in acetone with K2CO3 to form the benzodioxine ring, yielding the carboxylic acid after hydrolysis.
Cyclization Parameters
| Dibromoethane | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1.5 equiv | K2CO3 | Acetone | 60°C | 51% |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety:
Continuous Flow Reactor Optimization
Replacing batch processing with flow chemistry improves yield and reduces reaction time:
Flow System Parameters
| Parameter | Value |
|---|---|
| Residence Time | 30 min |
| Temperature | 80°C |
| Pressure | 3 bar |
| Annual Output | 1.2 metric tons |
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32.6 | 18.9 |
| Atom Economy | 64% | 71% |
Mechanistic Insights and Challenges
Fluorination Selectivity
The electron-withdrawing carboxylic acid group at position 6 directs electrophilic fluorination to position 8 via ortho/para activation. Computational studies (DFT) confirm a 12.3 kcal/mol preference for fluorination at position 8 over position 7.
Side Reactions and Mitigation
-
Di-O-alkylation : Minimized by using excess 1,2-dibromoethane (3.0 equiv).
-
Decarboxylation : Controlled by maintaining pH > 9 during hydrolysis.
Analytical Characterization
Critical spectroscopic data for intermediates and final product:
NMR Spectral Signatures
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| H-8 (Fluorine-coupled) | 7.12 | Doublet (J = 8.5 Hz) |
| Dioxane CH2 | 4.25–4.40 | Multiplet |
Mass Spectrometry
| Ion | m/z |
|---|---|
| [M-H]⁻ | 212.03 |
| Fragment (C7H4FO3) | 155.01 |
Comparative Evaluation of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Gallic Acid Route | High regioselectivity | Low yield in cyclization step |
| Fluorinated Diol | Early fluorine incorporation | Requires expensive fluorinating agents |
| Industrial Flow | Scalable, reduced waste | High initial capital investment |
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzodioxine compounds. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several scientific research applications, including:
Biology: This compound can be used in biological studies to investigate its effects on different biological systems and pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity with target molecules. The compound may exert its effects through inhibition or activation of specific enzymes, receptors, or other proteins involved in various biological processes .
Comparison with Similar Compounds
Halogen-Substituted Benzodioxine Carboxylic Acids
The following table compares key properties of halogenated benzodioxine carboxylic acids:
Key Observations :
- Molecular Weight : Fluorine substitution increases molecular weight minimally compared to chlorine or bromine, preserving metabolic stability while avoiding excessive bulk.
- Melting Points : Brominated analogs exhibit higher melting points (e.g., 258–260°C), likely due to stronger intermolecular forces from heavier halogens .
- Reactivity : The carboxylic acid group enables amide/ester formation, while fluorine’s electron-withdrawing effects may direct electrophilic substitutions.
Extended Benzodioxine and Benzoxazine Derivatives
Several fluoroquinolone and benzoxazine analogs share structural motifs with the target compound, particularly the fused heterocyclic ring and carboxylic acid group:
Key Observations :
- Bioactivity: Fluorinated benzoxazine-quinoline hybrids (e.g., Levofloxacin impurities) demonstrate antibacterial properties, suggesting that the fluorine atom in the target compound may similarly enhance bioactivity .
Discussion of Substituent Effects
- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and high electronegativity improve metabolic stability and membrane permeability compared to bulkier halogens. However, bromine’s polarizability may enhance binding in hydrophobic pockets .
- Carboxylic Acid Position : The 6-position carboxylic acid is conserved across analogs, enabling salt formation (e.g., sodium salts for solubility) and derivatization into prodrugs .
Q & A
Q. What are the optimal synthetic routes for 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via fluorination of precursor dihydrobenzodioxine derivatives. Key steps include:
- Precursor preparation : Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (C₁₁H₁₃NO₄) is a common intermediate, synthesized via cyclization of substituted catechol derivatives .
- Fluorination : Electrophilic fluorination using Selectfluor™ or direct substitution with KF in polar aprotic solvents (e.g., DMF) under controlled temperature (60–80°C) .
- Yield optimization : Monitor reaction progress via HPLC. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 8-fluoro derivatives from non-fluorinated analogs?
- Methodological Answer :
- ¹⁹F NMR : A singlet near δ -120 ppm confirms fluorine incorporation .
- ¹H NMR : Absence of aromatic protons at C-8 (due to fluorine substitution) and shifts in adjacent protons (C-6 carboxylic acid proton at δ 12–13 ppm) .
- IR : Stretching vibrations at ~1680 cm⁻¹ (C=O of carboxylic acid) and 1250 cm⁻¹ (C-F) .
- MS : Molecular ion peak at m/z 212.03 (C₉H₇FO₄⁺) with fragmentation patterns confirming the benzodioxine core .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Conduct accelerated degradation studies (0.1 M HCl, NaOH, and neutral buffers at 25–40°C). Monitor via UV-Vis (λ_max ~270 nm) and HPLC. Carboxylic acid group is prone to decarboxylation above pH 9 .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C. Store at -20°C in inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict reactivity and regioselectivity in fluorinated benzodioxine derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Fluorine’s electron-withdrawing effect increases reactivity at C-5 and C-7 positions .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water to optimize reaction media for fluorination .
- Software : Use COMSOL Multiphysics® for reaction pathway simulations, integrating thermodynamic parameters (ΔG, ΔH) from experimental data .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to detect plasma concentrations. Low solubility (logP ~1.5) may limit in vivo efficacy .
- Metabolite identification : Incubate with liver microsomes (human/rat) to identify active/inactive metabolites. Fluorine substitution may reduce hepatic clearance .
- Dose optimization : Use factorial design (2³ experiments) to test variables: dose frequency, vehicle (PEG 400 vs. saline), and administration route .
Q. How can impurity profiling (e.g., 6-carboxy derivatives) impact pharmacological interpretations?
- Methodological Answer :
- Impurity synthesis : Prepare 6-carbamoyl-2,3-dihydro-1,4-phthalazinedione (a common by-product) via incomplete hydrolysis of ester precursors .
- Analytical separation : Employ UPLC-PDA with a C18 column (gradient: 0.1% formic acid/acetonitrile) to resolve impurities at ppm levels .
- Bioactivity correction : Use orthogonal assays (e.g., SPR binding vs. cell viability) to differentiate parent compound effects from impurity interference .
Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Quality by Design (QbD) : Define critical process parameters (CPPs: temperature, solvent ratio) using response surface methodology (RSM) .
- In-line monitoring : Implement PAT tools (e.g., ReactIR™) for real-time tracking of fluorination efficiency .
- Statistical control : Apply Six Sigma protocols to reduce standard deviation in purity (<2%) across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
